Cas no 6277-38-9 (4-Methoxy-3-nitroacetophenone)
4-Methoxy-3-nitroacetophenone Chemical and Physical Properties
Names and Identifiers
-
- 4-Methoxy-3-nitroacetophenone
- 4'-Methoxy-3'-nitroacetophenone
- 1-(4-Methoxy-3-nitrophenyl)ethanone
- 1-(4-Methoxy-3-nitrophenyl)ethan-1-one
- 3'-Nitro-4'-methoxyacetophenone
- NSC35014
- 4-Acetyl-2-nitroanisole
- 4-methoxy-3-nitro-acetophenone
- VXLKYQQBEPCMJE-UHFFFAOYSA-N
- 1-acetyl-4-methoxy-3-nitrobenzene
- STR08057
- NSC49586
- STK058171
- 1-(4-methoxy-3
- UNII-EU9GL6H9FT
- NSC-35014
- 1-(4-METHOXY-3-NITROPHENYL)-1-ETHANONE
- NSC 49586
- 3-nitro-4-methoxyacetophenone
- 6277-38-9
- AKOS000221676
- 4-methoxy-2-nitroacetophenone
- Ethanone, 1-(4-methoxy-3-nitrophenyl)-
- NSC-49586
- FT-0618891
- Z31131394
- MFCD00017023
- EU9GL6H9FT
- EN300-131180
- NS00035165
- EINECS 228-476-7
- F0001-1689
- 1-(3-Nitro-4-methoxyphenyl)ethan-1-one
- NSC 35014
- PS-4464
- 4'-Methoxy-3'-nitroacetophenone, 97%
- A833987
- M2811
- BB 0221147
- DTXSID90211840
- SCHEMBL4337680
- DB-054279
- ALBB-014531
-
- MDL: MFCD00017023
- Inchi: 1S/C9H9NO4/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13/h3-5H,1-2H3
- InChI Key: VXLKYQQBEPCMJE-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(C(C)=O)=CC=1[N+](=O)[O-]
- BRN: 646069
Computed Properties
- Exact Mass: 195.05300
- Monoisotopic Mass: 195.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.1
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.4
Experimental Properties
- Color/Form: Not determined
- Density: 1.244
- Melting Point: 96.0 to 100.0 deg-C
- Boiling Point: 315.1°C at 760 mmHg
- Flash Point: 148.2°C
- Refractive Index: 1.544
- PSA: 72.12000
- LogP: 2.32920
- λmax: 255(MeOH)(lit.)
- Solubility: Not determined
4-Methoxy-3-nitroacetophenone Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- HazardClass:IRRITANT
- Safety Term:S22;S24/25
4-Methoxy-3-nitroacetophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
4-Methoxy-3-nitroacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019131867-5g |
1-(4-Methoxy-3-nitrophenyl)ethanone |
6277-38-9 | 95% | 5g |
$225.78 | 2023-09-01 | |
| Alichem | A019131867-10g |
1-(4-Methoxy-3-nitrophenyl)ethanone |
6277-38-9 | 95% | 10g |
$338.14 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2811-5G |
4-Methoxy-3-nitroacetophenone |
6277-38-9 | 98.0%(GC) | 5G |
¥540.0 | 2022-07-28 | |
| TRC | M265778-50mg |
1-(4-Methoxy-3-nitrophenyl)ethanone |
6277-38-9 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M265778-100mg |
1-(4-Methoxy-3-nitrophenyl)ethanone |
6277-38-9 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M265778-500mg |
1-(4-Methoxy-3-nitrophenyl)ethanone |
6277-38-9 | 500mg |
$ 80.00 | 2022-06-04 | ||
| Apollo Scientific | OR26752-1g |
4'-Methoxy-3'-nitroacetophenone |
6277-38-9 | 98% | 1g |
£15.00 | 2025-02-19 | |
| Apollo Scientific | OR26752-5g |
4'-Methoxy-3'-nitroacetophenone |
6277-38-9 | 98% | 5g |
£36.00 | 2025-02-19 | |
| Apollo Scientific | OR26752-10g |
4'-Methoxy-3'-nitroacetophenone |
6277-38-9 | 98% | 10g |
£62.00 | 2025-02-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X76065-1g |
4-METHOXY-3-NITROACETOPHENONE |
6277-38-9 | 98% | 1g |
¥138.0 | 2023-09-05 |
4-Methoxy-3-nitroacetophenone Suppliers
4-Methoxy-3-nitroacetophenone Related Literature
-
1. 240. Contributions to the chemistry of synthetic antimalarials. Part VIII. Aromatic carbinolaminesD. W. Mathieson,G. Newbery J. Chem. Soc. 1949 1133
-
2. Formula index
-
3. CCLXII.—Substitution in aromatic hydroxy-compounds. Part II. Acetyl-nitro-substitutionVictor John Harding J. Chem. Soc. Trans. 1914 105 2790
Additional information on 4-Methoxy-3-nitroacetophenone
4-Methoxy-3-nitroacetophenone: A Comprehensive Overview
4-Methoxy-3-nitroacetophenone (CAS No: 6277-38-9) is a versatile aromatic compound with significant applications in organic synthesis and material science. This compound, also known as 4-methoxy-3-nitrophenyl acetophenone, has garnered attention due to its unique chemical properties and potential for advanced functional materials. Recent studies have highlighted its role in the development of novel polymers, sensors, and optoelectronic devices.
The molecular structure of 4-methoxy-3-nitroacetophenone consists of a phenyl ring substituted with a methoxy group at the para position and a nitro group at the meta position, along with an acetophenone moiety. This arrangement imparts distinct electronic and steric effects, making it an ideal candidate for various chemical transformations. The presence of electron-donating and electron-withdrawing groups on the aromatic ring facilitates controlled reactivity, which is crucial for targeted synthesis.
Recent research has focused on the use of 4-methoxy-3-nitroacetophenone in the synthesis of conjugated polymers for flexible electronics. Its ability to undergo polymerization under mild conditions has been exploited to create materials with enhanced charge transport properties. For instance, a study published in *Advanced Materials* demonstrated that polymers derived from 4-methoxy-3-nitroacetophenone exhibit superior conductivity and stability, making them suitable for next-generation organic field-effect transistors (OFETs).
In addition to its role in polymer chemistry, 4-methoxy-3-nitroacetophenone has been employed as a precursor in the synthesis of bioactive compounds. Its reactivity under catalytic conditions allows for the construction of complex molecular frameworks with potential pharmacological applications. A 2023 study in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibit promising anti-inflammatory properties, opening new avenues for drug discovery.
The synthesis of 4-methoxy-3-nitroacetophenone typically involves multi-step processes, including Friedel-Crafts acylation and subsequent nitration or methylation reactions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and environmental impact. For example, the use of solid acid catalysts has enabled greener syntheses, aligning with current sustainability trends in chemistry.
From an environmental perspective, 4-methoxy-3-nitroacetophenone is considered non-hazardous under normal handling conditions. Its stability and low toxicity make it suitable for industrial applications without posing significant risks to human health or ecosystems. However, proper storage and handling procedures are recommended to ensure safety in large-scale production.
In conclusion, 4-methoxy-3-nitroacetophenone (CAS No: 6277-38-9) stands as a pivotal compound in modern organic chemistry and materials science. Its unique properties and versatility continue to drive innovation across diverse fields, from electronics to pharmaceuticals. As research progresses, this compound is expected to unlock new possibilities for advanced materials and therapeutic agents.
6277-38-9 (4-Methoxy-3-nitroacetophenone) Related Products
- 31680-08-7(4-Methoxy-3-nitrobenzaldehyde)
- 6322-56-1(4’-Hydroxy-3’-nitroacetophenone, >95%)
- 22106-39-4(1-(3-methoxy-4-nitrophenyl)-1-ethanone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)